molecular formula C11H7F3N4 B3201691 1H-Pyrazole-3-carbonitrile, 5-amino-1-[3-(trifluoromethyl)phenyl]- CAS No. 1020057-84-4

1H-Pyrazole-3-carbonitrile, 5-amino-1-[3-(trifluoromethyl)phenyl]-

Cat. No. B3201691
CAS RN: 1020057-84-4
M. Wt: 252.2 g/mol
InChI Key: QCPSQZLGVLIOLL-UHFFFAOYSA-N
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Description

This compound, also known as Pyrazole, is an intermediate for the insecticide Fipronil . Fipronil is a broad-spectrum insecticide effective against plant hoppers, thrips, aphids, weevils, flies and maggots, grasshoppers, psyllids, leaf miners and some species of whitefly .


Synthesis Analysis

The synthesis of this compound involves using 2,6-dichloro-4-trifluoromethyl aniline as a raw material. This undergoes a diazotization reaction to produce a diazonium salt. The diazonium salt then condenses with ethyl cyanoacetate and undergoes cyclization to produce 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole .


Molecular Structure Analysis

The molecular structure of this compound is heavily substituted with a pyrazole-based heterocycle. It contains six fluorine and two chlorine atoms and a cyano substituent .


Chemical Reactions Analysis

The key step involved in the synthesis of this compound is the oxidation of sulfur into sulfoxide. Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of its derivatives .


Physical And Chemical Properties Analysis

Fipronil, a derivative of this compound, is a white, solid powder with a moldy odor. It is degraded slightly by sunlight, stable at normal temperatures for one year, and is not stable in the presence of metal ions .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, its derivative Fipronil disrupts the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride (GluCl) channels .

Safety and Hazards

Fipronil has a median lethal dose (LD50) of 97 mg/kg in rats and a median lethal concentration (LC50) of 0.25 mg/L in rainbow trout . It is labeled with the signal word “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

The widespread use of Fipronil makes its specific effects the subject of considerable attention. Observations on possible harm to humans or ecosystems are ongoing, as well as the monitoring of pesticide resistance development . Researchers are also developing high-yielding and effective protocols for its synthesis .

properties

IUPAC Name

5-amino-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4/c12-11(13,14)7-2-1-3-9(4-7)18-10(16)5-8(6-15)17-18/h1-5H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPSQZLGVLIOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CC(=N2)C#N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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